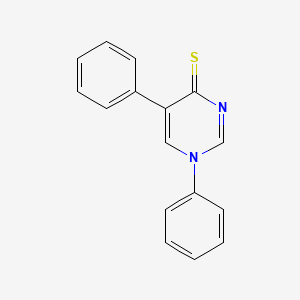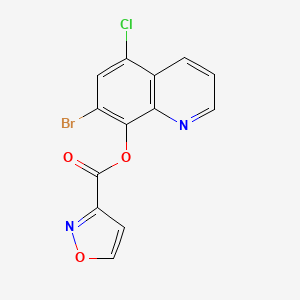
7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate is a heterocyclic compound that combines a quinoline moiety with an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Halogenation: The quinoline core is then subjected to halogenation to introduce bromine and chlorine atoms at the desired positions. This can be achieved using reagents like bromine and chlorine gas or N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Formation of the Oxazole Ring: The oxazole ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Coupling Reaction: Finally, the quinoline and oxazole moieties are coupled together using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the quinoline and oxazole rings.
Cyclization Reactions: The oxazole ring can be involved in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can modify the functional groups on the quinoline and oxazole rings.
科学的研究の応用
Chemistry
In chemistry, 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological activities. The quinoline and oxazole rings are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities for applications in electronics, sensors, and other advanced technologies.
作用機序
The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring can intercalate with DNA, while the oxazole ring can form hydrogen bonds with biological molecules, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
7-Bromo-5-chloroquinolin-8-ol: This compound is similar in structure but lacks the oxazole ring. It is used in various chemical and biological applications.
5-Chloro-7-bromo-8-hydroxyquinoline: Another related compound, differing by the presence of a hydroxyl group instead of the oxazole ring.
Quinoline-8-carboxylic acid: This compound has a carboxylic acid group at the 8-position but lacks the halogen atoms and the oxazole ring.
Uniqueness
7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-3-carboxylate is unique due to the combination of the quinoline and oxazole rings, along with the specific halogen substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
89588-70-5 |
|---|---|
分子式 |
C13H6BrClN2O3 |
分子量 |
353.55 g/mol |
IUPAC名 |
(7-bromo-5-chloroquinolin-8-yl) 1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H6BrClN2O3/c14-8-6-9(15)7-2-1-4-16-11(7)12(8)20-13(18)10-3-5-19-17-10/h1-6H |
InChIキー |
LWZQRGHONWGCCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=NOC=C3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]-](/img/structure/B12919751.png)
![2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B12919752.png)
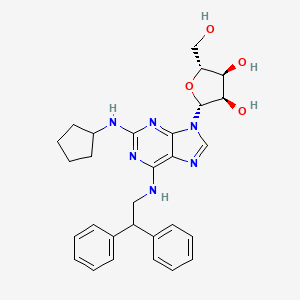
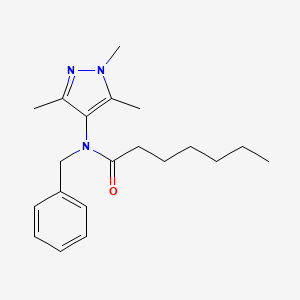


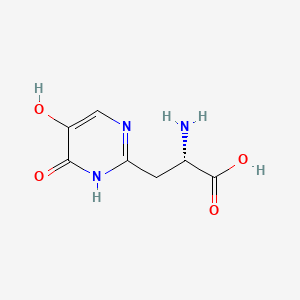
![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
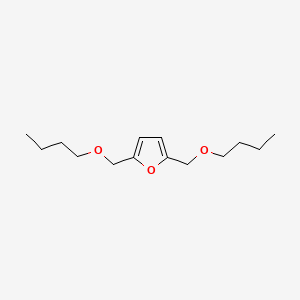
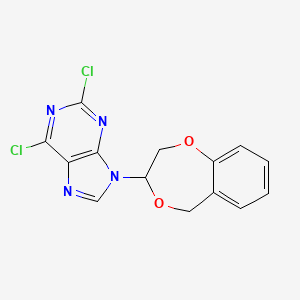
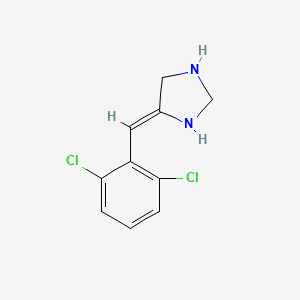
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)
